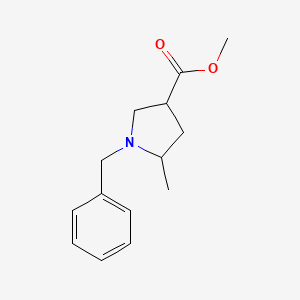
Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-5-methylpyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing costs and improving scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols.
Aplicaciones Científicas De Investigación
Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate: This compound is structurally similar but contains a ketone group instead of a methyl group.
1-Benzyl-5-methylpyrrolidine-3-carboxylic acid: The carboxylic acid precursor to the ester.
Methyl 1-benzyl-3-pyrrolidinecarboxylate: Lacks the methyl group at the 5-position.
Uniqueness
Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate is unique due to the presence of both a benzyl and a methyl group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to different pharmacological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-11-8-13(14(16)17-2)10-15(11)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Clave InChI |
CLKOYMSWPAKDIX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN1CC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



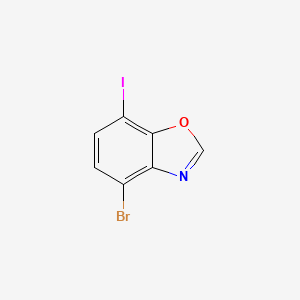
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
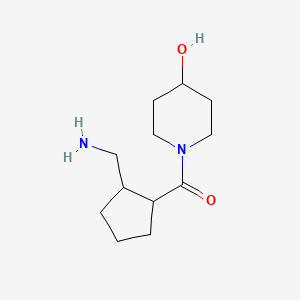
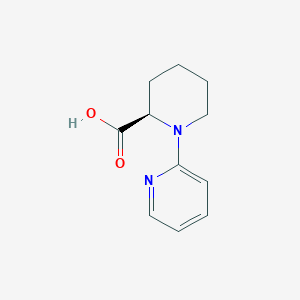
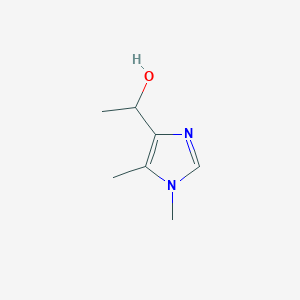



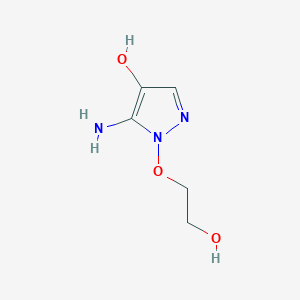

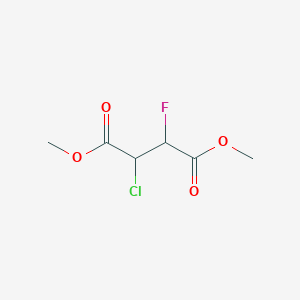
![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)
